![molecular formula C26H26ClNO5 B4746681 N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide](/img/structure/B4746681.png)
N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide, also known as BTB-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide has been found to have various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, it has been investigated for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide involves its binding to specific target molecules in cells. It has been found to bind to zinc ions and inhibit their activity, which leads to the induction of apoptosis in cancer cells. N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Furthermore, it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to inhibit the activity of COX-2, which leads to a reduction in inflammation. N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide has also been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior.
Advantages and Limitations for Lab Experiments
N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Furthermore, it has been extensively studied for its potential applications in scientific research, which makes it a valuable tool for researchers. However, there are also limitations to the use of N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to further investigate its mechanism of action and its potential use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, it may be worthwhile to investigate the potential use of N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide in combination with other compounds for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3,4,5-triethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO5/c1-4-31-22-14-18(15-23(32-5-2)25(22)33-6-3)26(30)28-21-13-12-19(27)16-20(21)24(29)17-10-8-7-9-11-17/h7-16H,4-6H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFUPIBWLARJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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